Ethyl 3-amino-4-ethoxy-3-methylbutanoate
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Overview
Description
Ethyl 3-amino-4-ethoxy-3-methylbutanoate is an organic compound with the molecular formula C9H19NO3 It is an ester derivative that features both amino and ethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-4-ethoxy-3-methylbutanoate typically involves the esterification of 3-amino-4-ethoxy-3-methylbutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized and the product is purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the acid and ethanol are continuously fed into the reactor, and the ester product is continuously removed. This method increases efficiency and yield while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-ethoxy-3-methylbutanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 3-amino-4-ethoxy-3-methylbutanoic acid and ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: 3-amino-4-ethoxy-3-methylbutanoic acid and ethanol.
Reduction: 3-amino-4-ethoxy-3-methylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-amino-4-ethoxy-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-ethoxy-3-methylbutanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-4-methylbutanoate: Similar structure but lacks the ethoxy group.
Ethyl 3-amino-4-ethoxybutanoate: Similar structure but lacks the methyl group.
Ethyl 3-amino-3-methylbutanoate: Similar structure but lacks the ethoxy group.
Uniqueness
Ethyl 3-amino-4-ethoxy-3-methylbutanoate is unique due to the presence of both the ethoxy and methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these functional groups are required.
Properties
Molecular Formula |
C9H19NO3 |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
ethyl 3-amino-4-ethoxy-3-methylbutanoate |
InChI |
InChI=1S/C9H19NO3/c1-4-12-7-9(3,10)6-8(11)13-5-2/h4-7,10H2,1-3H3 |
InChI Key |
NFWOOAIQHURVJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(C)(CC(=O)OCC)N |
Origin of Product |
United States |
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